Alfuzosin hydrochloride, chemically (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride, is a quinazoline derivative. [] It is classified as an α1-adrenoceptor antagonist, exhibiting selectivity for α1 receptors in the human prostate. [, ] Within scientific research, Alfuzosin serves as a valuable tool for studying α1-adrenoceptor function and its role in various physiological and pathological processes.
While specific details of Alfuzosin synthesis are not provided in the abstracts, its synthesis likely involves a multi-step process typical for quinazoline derivatives. This could include reacting 4,6,7-trimethoxyquinazoline with a suitable amine, followed by hydrolysis and coupling with tetrahydrofuroic acid. []
Alfuzosin acts by competitively binding to α1-adrenoceptors, specifically showing selectivity for the α1A subtype. [, ] This binding prevents the endogenous agonists, noradrenaline and adrenaline, from activating these receptors. By blocking α1-adrenoceptor activation, Alfuzosin inhibits smooth muscle contraction in the prostate and bladder neck, leading to relaxation and improved urine flow.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: